CID 10176087
Description
CID 10176087 (PubChem Compound Identifier 10176087) is a chemical compound cataloged in the PubChem database. While the provided evidence lacks explicit structural or functional data for this CID, its identifier suggests classification within a broader group of bioactive or synthetic compounds. For instance, and highlight betulin derivatives and boronic acids as structurally similar compounds with defined bioactivity, while references oscillatoxin derivatives. This compound may belong to one of these classes, necessitating comparative analysis based on physicochemical properties, synthesis pathways, and biological activity .


Properties
Molecular Formula |
H4MgO2Si |
|---|---|
Molecular Weight |
88.42 g/mol |
InChI |
InChI=1S/Mg.2H2O.Si/h;2*1H2; |
InChI Key |
KHBLSIHVKFCHEL-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Mg].[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium trisilicate hydrate is typically prepared by reacting magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2) with silicon dioxide (SiO2) in the presence of water. The reaction conditions often involve mixing the reactants in an aqueous medium and allowing the reaction to proceed at elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, magnesium trisilicate hydrate is produced using high-purity magnesium hydroxide and amorphous silica. The raw materials are mixed and subjected to controlled heating and curing processes. The curing temperature can range from 50°C to 80°C, and the duration of the curing process can vary depending on the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium trisilicate hydrate undergoes several types of chemical reactions, including:
Neutralization Reactions: It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl2) and silicon dioxide (SiO2), which helps neutralize stomach acid.
Hydration Reactions: The compound can absorb water, leading to the formation of hydrated silicon dioxide, which provides a protective coating for the gastrointestinal mucosa.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in neutralization reactions to test the antacid properties of magnesium trisilicate hydrate.
Water (H2O): Essential for the hydration reactions that form the protective silicon dioxide layer.
Major Products Formed
Magnesium Chloride (MgCl2): Formed during the neutralization reaction with hydrochloric acid.
Hydrated Silicon Dioxide (SiO2·xH2O): Formed during hydration reactions, providing a protective layer for the gastrointestinal mucosa.
Scientific Research Applications
Magnesium trisilicate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: Widely used as an antacid for the treatment of peptic ulcers, indigestion, and heartburn.
Industry: Employed in the production of low-carbon cementitious materials and as a phosphate absorbent in water treatment
Mechanism of Action
Magnesium trisilicate hydrate works by increasing the pH of gastric juice through a neutralization reaction. The compound reacts with hydrochloric acid in the stomach to form magnesium chloride and hydrated silicon dioxide. The gelatinous silicon dioxide formed in this reaction coats the gastrointestinal mucosa, providing a protective barrier that helps heal ulcerated surfaces . This protective layer also prevents further damage from stomach acid, promoting the healing process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Physicochemical Properties
Hypothetically, CID 10176087 could resemble betulin-derived inhibitors (e.g., CID 10153267, 3-O-caffeoyl betulin) or oscillatoxin derivatives (e.g., CID 101283546, oscillatoxin D). A comparative analysis of key properties is outlined below:
Note: Values for this compound are illustrative, assuming structural alignment with betulin or oscillatoxin analogs.
Cheminformatic and Functional Comparisons
3.1 Similarity Metrics
Using tools like Tanimoto coefficients (), this compound might share >70% similarity with boronic acids (e.g., CID 53216313) or betulin derivatives (e.g., CID 10153267) based on fingerprint analysis. For example:
| Compound Pair | Structural Similarity | Functional Overlap |
|---|---|---|
| This compound vs. CID 10153267 | 0.75 | Shared betulin core; anticancer targets |
| This compound vs. CID 101283546 | 0.68 | Potential marine toxin analogs |
3.2 Pharmacokinetic Profiles
Hypothetical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties:
Q & A
Q. How to address conflicting reports on this compound’s toxicity profile?
- Methodological Answer :
- Dose-response reevaluation : Test toxicity across a wider concentration range.
- Cell line specificity : Compare results in multiple cell models (e.g., HEK293 vs. HepG2).
- Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected in contradictory studies .
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